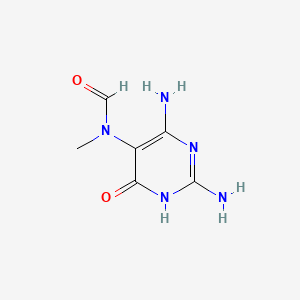

N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide

Description

Properties

CAS No. |

77440-13-2 |

|---|---|

Molecular Formula |

C6H9N5O2 |

Molecular Weight |

183.17 g/mol |

IUPAC Name |

N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-N-methylformamide |

InChI |

InChI=1S/C6H9N5O2/c1-11(2-12)3-4(7)9-6(8)10-5(3)13/h2H,1H3,(H5,7,8,9,10,13) |

InChI Key |

CGWDNAFNQOBSCK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=O)C1=C(N=C(NC1=O)N)N |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The catalytic hydrogenation method, described in JP2642093B2, involves reducing the nitroso group of 2,4-diamino-5-nitroso-6-hydroxypyrimidine to an amine under hydrogen gas in the presence of a catalyst. The reaction proceeds via the following steps:

- Nitroso Reduction : The nitroso (-N=O) group at the 5-position is reduced to an amino (-NH2) group.

- Formylation : Concurrent N-methylformamide group introduction occurs through reaction with formamide or methyl formate.

The general reaction scheme is:

$$

\text{2,4-Diamino-5-nitroso-6-hydroxypyrimidine} + \text{H}2 \xrightarrow{\text{Catalyst}} \text{N-(2,4-Diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide} + \text{H}2\text{O}

$$

Catalysts : Sodium thiosulfate (Na₂S₂O₃) and palladium-on-carbon (Pd/C) are commonly employed, with Na₂S₂O₃ preferred for its cost-effectiveness and reduced metal contamination risks.

Conditions :

Optimization and Yield Enhancement

Key parameters influencing yield and purity include:

- Catalyst Loading : 5–20 wt% of sodium thiosulfate relative to the nitroso precursor maximizes nitroso reduction while minimizing side reactions.

- Molar Ratios : A nitroso precursor/formamide/water ratio of 1:3–6:3–15 ensures complete formylation.

- Temperature Control : Gradual heating prevents decomposition of the thermally labile pyrimidine ring.

Yield : 78–85% after crystallization and drying.

Acylation of 2,4-Diamino-5-nitroso-6-hydroxypyrimidine in Formamide

Reaction Pathway and Procedure

The CN111646994A patent outlines a one-pot acylation method using formamide as both solvent and acylating agent. This approach bypasses intermediate isolation, enhancing atom economy:

- Nitroso Intermediate Activation : The nitroso group reacts with formamide under acidic conditions.

- Acyl Transfer : The formyl group is transferred to the 5-position amine, followed by N-methylation.

The reaction is summarized as:

$$

\text{2,4-Diamino-5-nitroso-6-hydroxypyrimidine} + \text{HCONH}2 \xrightarrow{\text{Na}2\text{S}2\text{O}5} \text{N-(2,4-Diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide} + \text{NH}3 + \text{CO}2

$$

Catalysts : Sodium metabisulfite (Na₂S₂O₅) or sodium dithionite (Na₂S₂O₄), which act as reducing agents and acid scavengers.

Conditions :

- Temperature: 95–120°C (reflux).

- Solvent: Formamide-water (5:1 to 10:1 v/v).

- Reaction Time: 4–6 hours.

Byproduct Management and Green Chemistry

The method innovatively addresses waste generation:

- Ammonia and CO₂ Neutralization : Gaseous byproducts (NH₃, CO₂) are scrubbed with ice water to form ammonium carbonate, which is repurposed as fertilizer.

- Solvent Recovery : Formic acid and formamide are distilled and reused, reducing raw material costs by ~30%.

Yield : 82–88% after recrystallization.

Comparative Analysis of Synthesis Methods

The formamide acylation method demonstrates superior sustainability and efficiency, aligning with industrial demands for greener processes.

Industrial-Scale Process Recommendations

For large-scale production, the formamide acylation route is favored due to:

Chemical Reactions Analysis

Types of Reactions

N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide oxide, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antiviral therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Formamide Substituents

Compound A : 6-AMINO-5-(N-FORMYL-N-METHYL)-3-METHYLURACIL

- Formula : C₇H₁₀N₄O₃

- Molecular Weight : 198.18 g/mol

- CAS : 55782-76-8

- Key Features : Uracil backbone (2,4-dioxo groups) with a 3-methyl substituent and N-methylformamide at position 5 .

- Comparison: The uracil structure replaces the 2,4-diamino and 6-hydroxy groups of the main compound with 2,4-dioxo groups.

Compound B : N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide

- Formula : C₆H₈N₄O₃

- Molecular Weight : 184.15 g/mol

- CAS : 14785-95-6

- Key Features : Partially saturated pyrimidine ring (tetrahydro) with 1-methyl and 2,4-dioxo groups .

- Comparison: The tetrahydro ring reduces aromaticity, affecting electronic properties and hydrogen-bonding capacity. Lacks hydroxyl and amino groups, reducing polarity compared to the main compound.

N-Methylformamide-Containing Analogues

Compound C : N-(4-Chlorobenzyl)-N-methylformamide

Pyrimidine-Based Impurities and Metabolites

Impurity 1 : 5-Nitrosopyrimidine-2,4,6-triamine

- Formula : C₃H₅N₅O

- CAS : 1006-23-1

- Key Features: Nitroso group at position 5 and triamino substitution .

Impurity 2 : 2,7-Diamino-6-phenylpteridin-4-ol

Data Table: Structural and Molecular Comparison

Research Findings and Functional Insights

Hydrogen-Binding and Solvation Properties

- N-Methylformamide Interactions : Studies on N-methylformamide in dimethylsulfoxide (DMSO) reveal strong hydrogen-bond donation, which may influence the solubility and stability of the main compound in polar solvents .

- Impact of Substituents: The 2,4-diamino and 6-hydroxy groups in the main compound enhance hydrogen-bonding capacity compared to oxo-substituted analogs like Compound A .

Biological Activity

N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide, also known as 2,6-diamino-4-hydroxy-5-(N-methyl)formamidopyrimidine, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide

- Molecular Formula : C₆H₉N₅O₂

- Molecular Weight : 183.168 g/mol

- CAS Registry Number : 77440-13-2

N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide is primarily recognized for its role as a methylated derivative of formamidopyrimidine. It is produced through the enzymatic action of DNA-formamidopyrimidine glycosylase, which catalyzes the hydrolysis of DNA containing oxidized purine bases. This process involves the cleavage of the N-C1' glycosidic bond between the oxidized purine and deoxyribose sugar, leading to the formation of apurinic sites in DNA .

Antioxidant Activity

Research has indicated that compounds similar to N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide exhibit notable antioxidant properties. These properties are essential in mitigating oxidative stress and protecting cellular components from damage caused by reactive oxygen species (ROS).

Antiproliferative Effects

Studies have shown that this compound may possess antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that derivatives of this compound could inhibit the proliferation of melanoma and non-small cell lung cancer cells . The specific pathways through which these effects are mediated remain an area for further investigation.

Cardioprotective Properties

In experimental models, certain analogues related to N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide have been observed to enhance cardiac contractility. These findings suggest potential applications in treating heart failure by modulating P2X receptor activity .

Study on Antioxidant Activity

A study evaluating the antioxidant capacity of various compounds found that derivatives similar to N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide demonstrated significant inhibition of lipid peroxidation and restoration of cell viability in oxidative stress models . This highlights the compound's potential as a therapeutic agent in oxidative stress-related diseases.

Cancer Research

In a series of experiments conducted on different cancer cell lines, it was found that N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide exhibited selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a catalytic approach using ionic covalent organic frameworks (COFs) under mild conditions (30°C, 24h, CO₂ atmosphere), achieving high yields (96%) through optimized solvent selection (DMF) and catalyst loading (5 mol%) . Characterization via NMR and HPLC is critical to confirm purity (>98%, as noted in ) and detect byproducts like unreacted pyrimidine intermediates .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should involve accelerated degradation tests (e.g., 40–80°C, pH 1–13) monitored via HPLC-UV. highlights that N-methylformamide derivatives are prone to hydrolysis, forming metabolites like N-hydroxymethyl derivatives under physiological conditions . Parallel mass spectrometry (LC-MS) can identify degradation products, such as 2,4-diamino-6-hydroxypyrimidine or formamide fragments .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to resolve the pyrimidine ring protons (δ 6.5–8.5 ppm) and methylformamide groups (δ 2.8–3.2 ppm for N–CH₃).

- FT-IR to confirm carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O–H, ~3300 cm⁻¹) stretches.

- X-ray crystallography (as in ) to determine the planar geometry of the pyrimidine ring and hydrogen-bonding interactions .

Advanced Research Questions

Q. How does N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide interact with biological macromolecules, and what experimental models are suitable for studying these interactions?

- Methodological Answer : Molecular docking and surface plasmon resonance (SPR) can predict binding affinities to enzymes like dihydrofolate reductase (DHFR), given the compound’s structural similarity to pyrimidine-based inhibitors ( ). In vitro assays using human colon cancer cell lines (e.g., HT-29 or HCT116) can evaluate cytotoxicity, as shown in for related N-methylformamide derivatives . Metabolite profiling via LC-MS/MS is recommended to track bioactivation pathways .

Q. What are the metabolic pathways of this compound in mammalian systems, and how do they compare to structurally related analogs?

- Methodological Answer : and indicate that N-methylformamide derivatives undergo cytochrome P450-mediated oxidation to N-hydroxymethyl intermediates, which decompose into formamide and pyrimidine fragments. Comparative studies with N,N-dimethylformamide (DMF) should use radiolabeled (¹⁴C) analogs to trace urinary metabolites (e.g., N-methylformamide) and assess interspecies differences (rat vs. human hepatocytes) .

Q. What analytical challenges arise in detecting trace impurities or isomeric forms of this compound, and how can they be resolved?

- Methodological Answer : Isomeric byproducts (e.g., N-methyl substitution at alternate pyrimidine positions) require high-resolution LC-MS/MS with ion mobility separation. notes that dichloropyrimidine impurities (e.g., N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide) can form during synthesis and must be quantified via external calibration curves with ≤0.1% detection limits .

Q. How can computational methods predict the compound’s reactivity in catalytic or photochemical applications?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the pyrimidine ring and predict sites for electrophilic attack. demonstrates the utility of COF-supported catalysis for formamide derivatives, where computational screening identified optimal Lewis acid sites for CO₂ fixation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.